molecular formula C24H22N2O5 B15148807 4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid

4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B15148807
M. Wt: 418.4 g/mol
InChI Key: XSZCBYIPLXBUDP-UHFFFAOYSA-N
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Description

4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamidation: The phenoxy intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base to introduce the acetamido group.

    Benzamidation: The acetamido intermediate undergoes further reaction with benzoyl chloride or a similar benzoylating agent to form the final benzamido derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
  • 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
  • 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid

Uniqueness

4-{2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZAMIDO}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

4-[[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C24H22N2O5/c1-15-7-12-19(13-16(15)2)31-14-22(27)26-21-6-4-3-5-20(21)23(28)25-18-10-8-17(9-11-18)24(29)30/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)

InChI Key

XSZCBYIPLXBUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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